molecular formula C7H16N2O2 B1280331 Tert-butyl 2-ethylhydrazinecarboxylate CAS No. 476362-41-1

Tert-butyl 2-ethylhydrazinecarboxylate

Cat. No.: B1280331
CAS No.: 476362-41-1
M. Wt: 160.21 g/mol
InChI Key: AGBGVIVRTPGQSC-UHFFFAOYSA-N
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Description

Tert-butyl 2-ethylhydrazinecarboxylate (CAS 476362-41-1) is a high-purity organic compound with the molecular formula C7H16N2O2 and a molecular weight of 160.21 g/mol . This chemical serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring both hydrazine and carbamate functional groups protected by a tert-butyl moiety, makes it particularly valuable for the preparation of more complex molecules. A primary research application of this compound and related carbazates is in the synthesis of Schiff bases, which are formed through condensation reactions with various aldehydes and ketones . These resulting hydrazine carboxylate Schiff bases are investigated for their potential as ligands in coordination chemistry and for their biological activity. Specific studies have explored similar tert-butyl carbazate derivatives as potential antagonists for Mcl-1 (Myeloid leukemia cell differentiation protein), a target in cancer research, with structural and electronic properties analyzed using theoretical DFT studies . Furthermore, carbazates, in general, are of significant research interest as potent inhibitors of enzymes such as hormone-sensitive lipase (HSL) . This product is offered with a high level of purity and is available in various packaging formats to suit different research scales, from sample quantities to bulk volumes . As with all chemicals of this nature, it requires proper handling. Please refer to the full Safety Data Sheet for comprehensive hazard and handling information. This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(ethylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-5-8-9-6(10)11-7(2,3)4/h8H,5H2,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBGVIVRTPGQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458261
Record name tert-butyl 2-ethylhydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476362-41-1
Record name tert-butyl 2-ethylhydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Tert Butyl 2 Ethylhydrazinecarboxylate and Analogues

Strategies for Monoalkylation of Hydrazine (B178648) Derivatives

Achieving selective monoalkylation of the hydrazine N-N bond presents a synthetic challenge due to the presence of two nucleophilic nitrogen atoms. Over-alkylation is a common side reaction, often leading to complex product mixtures. princeton.edu To address this, several strategies have been developed to ensure the introduction of a single alkyl substituent in a controlled manner.

Direct Alkylation Approaches Utilizing Protecting Groups

Direct alkylation of hydrazine is often problematic as it can lead to a mixture of mono- and over-alkylated products. princeton.edu A primary strategy to achieve selectivity involves the use of protecting groups. By temporarily blocking one of the nitrogen atoms, the alkylating agent is directed to the unprotected site. The tert-butoxycarbonyl (Boc) group is one of the most common and effective protecting groups for this purpose. semanticscholar.orgumich.edu

The synthesis of aza-amino acid precursors, for example, often employs the direct alkylation of hydrazines protected with groups like Fmoc, Boc, or Z. kirj.ee This approach is often more straightforward than reductive alkylation as it reduces the number of synthetic steps. kirj.ee A powerful technique involves the formation of a nitrogen dianion from a protected hydrazine, such as PhNHNHBoc, using a strong base like n-butyllithium (n-BuLi) at low temperatures. organic-chemistry.org This highly reactive dianion intermediate allows for precise and selective alkylation. organic-chemistry.org The choice of which nitrogen is alkylated can be controlled by the reaction conditions, offering a high degree of control over the substitution pattern. organic-chemistry.org The reactivity of the alkyl halide also plays a role, with methyl, allyl, and benzyl (B1604629) halides reacting more rapidly than bulkier ones. organic-chemistry.org To further enhance the efficiency of these reactions, especially with less reactive alkyl halides, catalytic amounts of potassium iodide (KI) can be employed, leading to faster and more effective alkylation. kirj.ee

Table 1: Comparison of Direct Alkylation Conditions

Protecting Group Base Alkylating Agent Catalyst Key Feature Reference
Boc n-Butyllithium Alkyl Halides None Formation of a reactive nitrogen dianion for selective alkylation. organic-chemistry.org

Reductive Alkylation of Hydrazones

Reductive alkylation provides a versatile and widely used alternative to direct alkylation for preparing N-alkylated hydrazines. ut.ee This two-step, one-pot process typically involves the initial condensation of a hydrazine derivative with a carbonyl compound (an aldehyde or ketone) to form a hydrazone intermediate. This is followed by the reduction of the hydrazone's C=N double bond to yield the desired alkylated hydrazine. organic-chemistry.orgthieme-connect.com

This methodology avoids the need to isolate the hydrazone intermediate and circumvents the use of potentially toxic alkylating agents. organic-chemistry.org A variety of reducing agents can be employed, with α-picoline-borane (α-PicBH3) being highlighted as a particularly efficient and safe option suitable for industrial applications. organic-chemistry.orgthieme-connect.com The reaction conditions can be fine-tuned to produce either mono- or N,N-dialkylhydrazine derivatives. organic-chemistry.org The process is often accelerated by the use of acid catalysts, such as hydrochloric acid or oxalic acid, which promote the initial formation of the hydrazone. thieme-connect.com This method has been successfully applied to the synthesis of various active pharmaceutical ingredients, demonstrating its broad utility. organic-chemistry.orgthieme-connect.com Biocatalytic approaches using engineered imine reductases (IREDs) are also emerging as a convergent and enantioselective route for hydrazone reduction. researchgate.net

Palladium-Catalyzed Allylation in Hydrazine Synthesis

Palladium-catalyzed reactions have become a powerful tool for forming carbon-nitrogen bonds, including the selective allylation of hydrazines. rsc.orgnih.gov This approach allows for the direct and regioselective introduction of an allyl group onto a hydrazine nitrogen atom under mild conditions. organic-chemistry.org The reaction typically involves the use of a palladium catalyst, such as Pd(PhCN)₂Cl₂, in combination with a suitable ligand, like DPPPy (1,4-bis(diphenylphosphino)butane). organic-chemistry.org

This methodology is highly regioselective and tolerates a wide range of functional groups on both the arylhydrazine and the allyl acetate, which serves as the allyl source. organic-chemistry.org The catalytic cycle is believed to proceed through the formation of a π-allyl palladium intermediate, which is then attacked by the hydrazine nucleophile. organic-chemistry.org This method provides an efficient route to N,N-disubstituted hydrazines, which are important precursors in various synthetic applications, including Fischer indole (B1671886) synthesis. organic-chemistry.org Recent developments have expanded this chemistry to include the allylation of hydrazones with allyl alcohols and aldehydes, further increasing the versatility of this synthetic strategy. rsc.orgrsc.org

Synthesis via N-Boc-Hydrazine (Tert-butyl Carbazate) Precursors

Tert-butyl carbazate (B1233558), also known as N-Boc-hydrazine, is a cornerstone reagent for the synthesis of complex hydrazine derivatives, including tert-butyl 2-ethylhydrazinecarboxylate. st-andrews.ac.uktcichemicals.com Its utility stems from the Boc protecting group, which deactivates one nitrogen atom, thereby facilitating selective functionalization of the terminal -NH₂ group. semanticscholar.org

Formation of Tert-butyl Carbazate and its Derivatization

Tert-butyl carbazate was first reported in 1957 and is now a commercially available reagent. st-andrews.ac.ukmdpi.com It can be reliably prepared through several established methods. One common industrial synthesis involves the reaction of hydrazine hydrate (B1144303) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com This reaction is often performed in a solvent like isopropanol (B130326) at low temperatures and proceeds in high yield. chemicalbook.com An alternative solvent-free method involves stirring the hydrazine substrate directly in molten di-tert-butyl dicarbonate, which requires no catalyst and simplifies work-up. semanticscholar.orgumich.edu Other routes include the reaction of hydrazine with precursors like t-butyl S-methylthiolcarbonate or t-butyl phenyl carbonate. orgsyn.org

Once formed, tert-butyl carbazate serves as a versatile intermediate. orgsyn.org The presence of the Boc group directs subsequent reactions to the terminal nitrogen. semanticscholar.org It can be diazotized to form tert-butyl azidoformate, a useful reagent for introducing the Boc group onto other molecules, or it can be used in reactions to form di-tert-butyl azodicarboxylate, another important synthetic intermediate. st-andrews.ac.ukmdpi.com

Table 2: Selected Synthetic Routes to Tert-butyl Carbazate

Reagent 1 Reagent 2 Solvent Key Feature Reference
Di-tert-butyl dicarbonate Hydrazine Hydrate Isopropanol High yield, common laboratory method. chemicalbook.com
Di-tert-butyl dicarbonate Hydrazine derivative None (molten) "Green chemistry" approach, no solvent or catalyst needed. semanticscholar.org

Alkylation Reactions at the Hydrazine Moiety

The alkylation of tert-butyl carbazate is a key step in producing 1-Boc-2-alkyl-substituted hydrazines, the direct precursors to compounds like this compound. Due to the electronic-withdrawing nature of the Boc group, the adjacent nitrogen (N1) is less nucleophilic, directing alkylation to the terminal nitrogen (N2).

One effective method for this transformation is the reductive alkylation of tert-butyl carbazate with an aldehyde (e.g., acetaldehyde (B116499) for the synthesis of the ethyl derivative). The reaction proceeds via an intermediate hydrazone which is then reduced in situ. ut.ee Alternatively, direct alkylation can be achieved using an alkyl halide (e.g., ethyl iodide) in the presence of a base. To achieve high conversion, it is often beneficial to first convert the tert-butyl carbazate into a more reactive alkylidene derivative, for example, by reaction with fluorenone. researchgate.net This fluorenylidene tert-butyl carbazate can then be alkylated under mild conditions using a base such as tetraethylammonium (B1195904) hydroxide (B78521) (Et₄NOH), followed by hydrolysis to release the N-alkylated product. researchgate.net This strategy avoids racemization when using chiral substrates and allows for the synthesis of a diverse range of protected hydrazines. researchgate.net

Orthogonal Protecting Group Strategies in Hydrazine Synthesisbham.ac.ukjocpr.com

The synthesis of complex molecules such as this compound and its analogues often requires a sophisticated approach to protect reactive functional groups. tcichemicals.com Orthogonal protecting group strategies are pivotal in this regard, allowing for the selective removal of one protecting group in the presence of others under distinct reaction conditions. bham.ac.ukjocpr.com This methodology provides precise control over the synthetic route, enabling the sequential modification of different parts of a molecule without unintended side reactions. jocpr.com In the context of hydrazine synthesis, where two nucleophilic nitrogen atoms are present, such strategies are indispensable for achieving regioselectivity and building molecular complexity. umich.edu

An effective orthogonal protection scheme relies on the careful selection of protecting groups that are stable under a variety of reaction conditions but can be cleaved with high specificity. bham.ac.uk For substituted hydrazines, a common strategy involves the use of two or more protecting groups that can be removed in any desired order. iris-biotech.de This allows for the stepwise functionalization of the hydrazine moiety. For instance, one nitrogen atom can be protected with a group that is labile to acid, while the other is protected with a group that is removed by a base or through hydrogenolysis. This orthogonality is crucial for the synthesis of unsymmetrically substituted hydrazines.

The following table outlines some common orthogonal protecting groups used in organic synthesis, which can be applied to hydrazine derivatives.

Protecting GroupAbbreviationCleavage ConditionsStability
Tert-butoxycarbonylBocAcidic conditions (e.g., TFA, HCl)Stable to base, hydrogenolysis
FluorenylmethyloxycarbonylFmocBasic conditions (e.g., piperidine)Stable to acid, hydrogenolysis
CarboxybenzylCbz or ZHydrogenolysis (e.g., H₂, Pd/C)Stable to mild acid and base
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFStable to acid (TFA) and base (piperidine)
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovalerylivDde2% Hydrazine in DMFStable to acid (TFA) and base (piperidine)

Selection and Application of Tert-butoxycarbonyl (Boc) Protectionumich.edubenchchem.comumich.edu

The tert-butoxycarbonyl (Boc) group is a cornerstone in the protection of amines and hydrazines due to its well-defined cleavage conditions and general stability. umich.edu Its application is particularly relevant in the synthesis of this compound, where the Boc group protects one of the hydrazine nitrogens. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base or, in some cases, under solvent-free conditions. umich.edusemanticscholar.org

One of the primary advantages of the Boc group is its orthogonality to many other common protecting groups, such as the benzyloxycarbonyl (Z) and 2,2,2-trichloroethyloxycarbonyl (Troc) groups. umich.edu This orthogonality allows for selective deprotection and subsequent functionalization. For example, a hydrazine derivative protected with both Boc and Z groups can have the Z group removed by hydrogenolysis while the Boc group remains intact. Conversely, the Boc group can be selectively removed under acidic conditions without affecting the Z group. umich.edu

The stability of the Boc group under basic and nucleophilic conditions, as well as its resistance to catalytic hydrogenolysis, makes it a robust choice for multi-step syntheses. umich.edu Its removal is most commonly achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which protonate the carbonyl oxygen and facilitate the release of the protected amine through the formation of a stable tert-butyl cation.

Sequential Deprotection and Functionalizationjocpr.comumich.eduiris-biotech.de

A key element of orthogonal protecting group strategy is the ability to perform sequential deprotection and functionalization, which is critical for the synthesis of complex hydrazine derivatives. jocpr.comiris-biotech.de This step-wise approach allows for the introduction of different substituents onto the hydrazine scaffold in a controlled manner. For instance, in the synthesis of a disubstituted hydrazine, one nitrogen can be protected with a Boc group and the other with a group labile to a different set of conditions, such as the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. iris-biotech.depeptide.com

The Dde group is particularly useful as it can be selectively removed using a dilute solution of hydrazine (e.g., 2% in DMF) without affecting acid-labile (like Boc) or base-labile (like Fmoc) protecting groups. peptide.comsigmaaldrich.comcsic.es This allows for the unmasking of one nitrogen atom for further reaction, such as alkylation or acylation, while the other nitrogen remains protected. acs.org Following this functionalization, the second protecting group (e.g., Boc) can be removed under its specific cleavage conditions to allow for modification of the second nitrogen atom.

This sequential approach provides a powerful tool for creating a diverse range of substituted hydrazine analogues. The choice of protecting groups and the order of their removal are dictated by the desired final structure and the compatibility of the functional groups being introduced.

Stereoselective and Enantioselective Synthetic Approaches for Hydrazine Derivativesresearchgate.net

The development of stereoselective and enantioselective methods for the synthesis of hydrazine derivatives is of significant interest, as chiral hydrazines are valuable building blocks in medicinal chemistry and asymmetric synthesis. Recent advancements have focused on the catalytic asymmetric synthesis of these compounds, providing access to enantioenriched products with high levels of stereocontrol. researchgate.net

One notable approach involves the asymmetric hydrogenation of N-acyl hydrazones. researchgate.net In this method, prochiral N-acyl hydrazones are hydrogenated in the presence of a chiral catalyst, such as a nickel complex with a chiral diphosphine ligand (e.g., (S,S)-Ph-BPE), to yield chiral cyclic hydrazines. researchgate.net These reactions can proceed with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). researchgate.net The mild reaction conditions and broad substrate scope make this a versatile method for accessing a variety of chiral hydrazine derivatives.

Another strategy for the enantioselective synthesis of hydrazine-containing molecules is through organocatalysis. For example, an enantioselective synthesis of β-hydrazino alcohols has been developed using alcohols and N-Boc-hydrazine as starting materials. organic-chemistry.orgresearchgate.net This reaction combines in situ aerobic oxidation of the alcohol to an aldehyde with an asymmetric organocatalytic α-hydrazination. organic-chemistry.org Chiral pyrrolidine-based catalysts have been shown to be effective in controlling the stereochemistry of the reaction, affording the desired products with high enantioselectivity. organic-chemistry.org

These stereoselective methods are crucial for the synthesis of chiral analogues of this compound, where the stereochemistry at a chiral center can have a profound impact on biological activity. The ability to control the three-dimensional arrangement of substituents around the hydrazine core opens up new avenues for the design and synthesis of novel, stereochemically defined molecules.

The table below summarizes key aspects of these stereoselective methods.

MethodSubstrateCatalyst/ReagentProductKey Features
Asymmetric HydrogenationCyclic N-acyl hydrazonesNi-(S,S)-Ph-BPE complexChiral cyclic hydrazinesHigh yields and enantioselectivities (>99% ee) researchgate.net
Asymmetric OrganocatalysisAlcohols and N-Boc hydrazineChiral pyrrolidine (B122466) catalystChiral β-hydrazino alcoholsExcellent enantiocontrol, operational simplicity organic-chemistry.orgresearchgate.net

Chemical Transformations and Reaction Mechanisms

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine portion of the molecule, with its two adjacent nitrogen atoms, is the primary site for nucleophilic reactions, condensations, and redox processes. The presence of an ethyl group on one nitrogen and a Boc group on the other creates an asymmetrical structure, influencing its reactivity.

The nitrogen atom bearing the ethyl group in tert-butyl 2-ethylhydrazinecarboxylate is a secondary amine and acts as a potent nucleophile. The lone pair of electrons on this nitrogen can readily attack a wide range of electrophilic centers. This nucleophilicity allows the molecule to participate in various bond-forming reactions.

For instance, this secondary amine can engage in nucleophilic addition to carbonyl compounds, such as aldehydes and ketones. The initial addition would form a tetrahedral intermediate, which can then eliminate water to yield a hydrazone derivative. Similarly, acylation reactions with electrophiles like acyl chlorides or anhydrides would occur at this secondary amine, leading to the formation of a stable N-acyl-N'-Boc-hydrazine derivative. The reactivity is centered on the less sterically hindered and more electron-rich secondary amine nitrogen.

The bifunctional nature of the hydrazine moiety allows it to act as a key building block in the synthesis of various nitrogen-containing heterocyclic systems. Through condensation reactions with dicarbonyl compounds or their equivalents, this compound can form stable cyclic structures.

A prominent example of this type of reaction is the synthesis of pyrazolidinones and related five-membered rings. The reaction with β-ketoesters, for example, is a classic method for constructing the pyrazolone (B3327878) core. nih.gov In this process, the secondary amine of this compound would initially attack the ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization via nucleophilic attack of the other hydrazine nitrogen onto the ester carbonyl, with subsequent elimination of an alcohol, to yield a substituted pyrazolidinone. The reaction of tert-butyl carbazate (B1233558) (a related compound) with piperidin-4-ones to form tert-butyl carbazates demonstrates the formation of a C=N bond via condensation, a key step in many cyclization pathways. researchgate.net

Table 1: Representative Condensation Reactions for Heterocycle Synthesis

Reactant Product Type Heterocyclic Ring
β-Ketoester Substituted Pyrazolidinone Pyrazolidinone
1,3-Diketone Substituted Pyrazole Pyrazole

This table shows plausible product types based on known reactions of substituted hydrazines.

The nitrogen-nitrogen bond of the hydrazine moiety is susceptible to both oxidation and reduction. Oxidation can lead to the formation of azo compounds or cleavage of the N-N bond, depending on the oxidant and reaction conditions. Mild oxidizing agents, such as lead tetraacetate, are known to oxidize acylhydrazines, often proceeding through a diimide intermediate.

Conversely, the hydrazine functional group can be involved in reduction processes. While the N-N single bond itself is generally stable to typical reducing conditions, reactions involving the cleavage of this bond can be achieved under more forcing conditions or with specific reagents. Catalytic hydrogenation, for instance, is a common method for reducing C=N bonds that might be formed from the hydrazine (as in a hydrazone), thereby converting it to a substituted hydrazine.

Transformations of the Carbamate Group

The tert-butoxycarbonyl (Boc) group is primarily a protecting group for the nitrogen atom to which it is attached. Its main chemical transformation is its removal (deprotection) to liberate the free hydrazine functionality.

The Boc group is renowned for its stability under basic and nucleophilic conditions but is readily cleaved under acidic conditions. nih.govorganic-chemistry.org This acid-labile nature is a cornerstone of its use in multi-step organic synthesis. The deprotection of this compound can be achieved with a variety of acids, ranging from strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) to milder Lewis acids such as zinc bromide (ZnBr₂). researchgate.netsemanticscholar.org

The mechanism of acid-catalyzed deprotection involves the protonation of the carbonyl oxygen of the Boc group. This initial protonation enhances the electrophilicity of the carbonyl carbon and facilitates the fragmentation of the carbamate. The molecule breaks down to release the stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the deprotected ethylhydrazine (B1196685). The tert-butyl cation is typically scavenged by a nucleophile in the reaction mixture or eliminates a proton to form isobutene gas.

Table 2: Common Reagents for Boc Deprotection

Reagent Conditions Byproducts
Trifluoroacetic Acid (TFA) Anhydrous, often in CH₂Cl₂ Isobutene, CO₂
Hydrochloric Acid (HCl) In a solvent like dioxane or ethyl acetate Isobutene, CO₂
Zinc Bromide (ZnBr₂) Anhydrous, in CH₂Cl₂ Complexed byproducts, CO₂
Phosphoric Acid Aqueous Isobutene, CO₂

This table lists common acidic reagents used for the cleavage of the Boc protecting group.

1,1'-Carbonyldiimidazole (CDI) is a versatile reagent that acts as a phosgene (B1210022) equivalent and is used to form carbonyl-bridged compounds. When reacted with this compound, CDI can facilitate cyclization reactions to form heterocyclic structures like 1,2,4-triazolidin-3-ones.

The proposed mechanism involves the initial nucleophilic attack of the secondary amine nitrogen onto one of the carbonyl carbons of CDI, displacing an imidazole (B134444) molecule to form an activated carbamoyl-imidazole intermediate. This intermediate is highly electrophilic. Subsequently, an intramolecular nucleophilic attack by the Boc-protected nitrogen onto the newly formed carbonyl group occurs. This second attack displaces the remaining imidazole group and results in the formation of a five-membered cyclic triazolidinone ring. This transformation effectively incorporates the carbonyl group from CDI between the two nitrogen atoms of the hydrazine backbone.

Mechanistic Insights into Reactions Involving Protected Hydrazines

The chemical reactivity of protected hydrazines, such as this compound, is significantly influenced by the nature of the protecting groups and the substitution pattern on the nitrogen atoms. The presence of the tert-butoxycarbonyl (Boc) group on one nitrogen and an alkyl (ethyl) group on the other creates a molecule with distinct electronic and steric properties that dictate its behavior in various chemical transformations. Mechanistic studies on analogous protected hydrazines provide valuable insights into the potential reaction pathways for this compound.

Radical reactions involving hydrazine derivatives often proceed via the formation of nitrogen-centered radicals through the homolytic cleavage of N-H or N-N bonds. youtube.com For a protected hydrazine like this compound, radical processes can be initiated through several pathways, including photochemical activation or the use of chemical radical initiators.

Hydrogen Abstraction: The reaction can be initiated by a radical species (R•) abstracting a hydrogen atom from the N-H bond of the hydrazine, a common process in radical chemistry. youtube.com This step would generate a di-substituted nitrogen-centered radical. The stability of this radical is influenced by the electronic effects of the adjacent Boc and ethyl groups.

Photochemical Initiation: Irradiation with light, particularly in the presence of a photosensitizer, can provide the energy required for the homolytic cleavage of the N-N bond. bham.ac.uk This process would generate two distinct nitrogen-centered radicals: a Boc-protected aminyl radical and an ethylaminyl radical. The subsequent fate of these radicals would depend on the reaction conditions and the presence of other reactive species.

Once formed, these nitrogen-centered radicals can participate in a variety of reactions, such as:

Addition to π-systems: The nitrogen-centered radical can add to carbon-carbon double or triple bonds, initiating a radical chain reaction that leads to the formation of new C-N bonds.

Fragmentation: The hydrazinyl radical intermediate could undergo β-scission. For instance, a radical centered on the nitrogen bearing the Boc group might lead to the expulsion of a tert-butoxycarbonyl radical.

Dimerization or Disproportionation: In the absence of other trapping agents, the nitrogen-centered radicals could dimerize to form tetrazanes or undergo disproportionation reactions.

A speculative mechanism for a radical-initiated process is presented below:

StepDescriptionReactantsIntermediatesProducts
1. Initiation Hydrogen abstraction from the N-H bond by a radical initiator (e.g., from AIBN).This compound, Initiator radicalHydrazinyl radicalInitiator-H
2. Propagation The hydrazinyl radical adds to an alkene.Hydrazinyl radical, AlkeneCarbon-centered radicalAdduct
3. Propagation The resulting carbon-centered radical abstracts a hydrogen from another molecule of the hydrazine.Carbon-centered radical, this compoundProduct, Hydrazinyl radical
4. Termination Combination of two radical species.Two radical species-Stable product

This table is interactive and provides a simplified overview of a potential radical chain mechanism.

Transition metal catalysis offers a powerful tool for the functionalization of protected hydrazines. libretexts.org While specific studies on this compound are not extensively reported, the general principles of transition metal-catalyzed reactions of similar hydrazine derivatives, particularly those involving palladium, provide a framework for understanding its potential reactivity. organic-chemistry.org These reactions often proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination. libretexts.orglibretexts.org

Catalytic Cycle: A plausible catalytic cycle for a cross-coupling reaction involving this compound and an organic halide (R-X) is outlined below.

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R-X) to form a Pd(II) intermediate. youtube.com

Coordination and Deprotonation: The protected hydrazine coordinates to the Pd(II) center. In the presence of a base, the N-H proton is removed to form a palladium-amido complex.

Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. youtube.com

StepDescriptionCatalyst StateKey IntermediateProduct Formed
1 Oxidative AdditionPd(0)R-Pd(II)-X-
2 Ligand Exchange/CoordinationPd(II)[R-Pd(II)-X(hydrazine)]-
3 DeprotonationPd(II)[R-Pd(II)-(N-N-Et-Boc)]-
4 Reductive EliminationPd(II)-R-NH-N(Et)(Boc)

This interactive table illustrates a generalized catalytic cycle for the palladium-catalyzed N-arylation or N-vinylation of a protected hydrazine.

The nature of the ligands on the palladium catalyst, the base used, and the reaction temperature are crucial parameters that would influence the efficiency and outcome of such transformations. For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps in palladium-catalyzed C-N bond formation. libretexts.org

It is also conceivable that transition metals could catalyze reactions involving the N-N bond itself, for example, through oxidative addition of the metal across the N-N bond, leading to its cleavage. However, such transformations are less common for protected hydrazines compared to C-N coupling reactions.

Applications in Advanced Organic Synthesis

Building Blocks for Peptide and Peptidomimetic Synthesis

The unique structural properties of tert-butyl 2-ethylhydrazinecarboxylate make it a valuable precursor in the synthesis of modified peptides and peptide-like structures. These modifications can enhance the biological activity, stability, and conformational properties of the resulting molecules.

Aza-peptides are peptide analogs in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This substitution significantly alters the peptide backbone, influencing its conformation and resistance to enzymatic degradation. This compound serves as a precursor for the introduction of aza-amino acid residues into a peptide chain.

The synthesis of aza-peptides often employs a "submonomer" strategy, where the aza-amino acid is constructed stepwise on the solid support. In this approach, a protected hydrazine (B178648) derivative, such as this compound, is coupled to the growing peptide chain. The Boc group protects the terminal nitrogen, while the ethyl-substituted nitrogen participates in the formation of the aza-peptide bond. The side chain of the aza-amino acid can be introduced before or after the coupling of the hydrazine derivative. The use of Boc-protected hydrazines is compatible with standard solid-phase peptide synthesis (SPPS) conditions, allowing for the systematic incorporation of aza-residues.

Peptoids, or N-substituted glycine oligomers, are another class of peptidomimetics with significant potential in drug discovery. The synthesis of N-alkylamino peptoid homooligomers has been successfully achieved using N-Boc-N-alkylhydrazines as submonomers. For instance, N-Boc-N-methylhydrazine has been used to synthesize N-(methylamino)glycine homooligomers.

Following a similar methodology, this compound can be utilized as a submonomer for the synthesis of N-(ethylamino)glycine oligomers. The synthesis involves the reaction of the Boc-protected ethylhydrazine (B1196685) with a haloacetic acid, typically bromoacetic acid, to form the N-substituted glycine monomer. This monomer can then be oligomerized in a stepwise fashion. The resulting N-(ethylamino)peptoids are expected to exhibit a preference for trans amide bonds, a conformational feature that can influence the secondary structure of the oligomer.

Starting Material Submonomer Strategy Resulting Peptidomimetic Key Feature
This compoundStepwise construction of aza-amino acid on solid supportAza-peptideReplacement of α-carbon with nitrogen
This compoundReaction with haloacetic acid and subsequent oligomerizationN-(ethylamino)peptoid homooligomerN-substituted glycine backbone

This compound is compatible with the two primary strategies of solid-phase peptide synthesis: the Fmoc/tBu and Boc/Bzl approaches. The choice of strategy depends on the desired final peptide and the other protecting groups used.

In the Fmoc/tBu strategy , the N-terminus of the growing peptide chain is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while amino acid side chains are protected by acid-labile groups such as tert-butyl (tBu). This compound can be incorporated into the peptide chain, with its Boc group providing orthogonal protection. The Boc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but can be cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).

In the Boc/Bzl strategy , the N-terminus is protected by the acid-labile Boc group, and side chains are protected by benzyl (B1604629) (Bzl)-based groups, which are removed by strong acids like hydrofluoric acid (HF). When using this strategy, the Boc group on this compound would be removed during the standard N-terminal deprotection steps with TFA. This would be suitable if the intention is to immediately functionalize the newly deprotected ethylhydrazine moiety.

Table of SPPS Compatibility:

SPPS Strategy N-terminal Protection Side-chain Protection Role of this compound Boc Group Cleavage
Fmoc/tBuFmoc (base-labile)tBu (acid-labile)Provides an orthogonally protected hydrazine moiety.With TFA, typically at the end of synthesis.
Boc/BzlBoc (acid-labile)Bzl (strong acid-labile)The Boc group is removed during standard N-terminal deprotection.With TFA at each cycle.

Precursors for Heterocyclic Compounds

The reactivity of the hydrazine functional group in this compound makes it a useful starting material for the synthesis of various nitrogen-containing heterocycles.

While direct synthesis from this compound is not extensively documented, the synthesis of 1,6-disubstituted-1,2,4-triazin-3-ones has been achieved through a solid-phase methodology that utilizes a resin-bound hydrazine intermediate conceptually similar to the structure of the target compound. nih.gov In this approach, a resin-bound amino acid is N-nitrosated and then reduced to form a hydrazine. nih.gov This hydrazine is then cyclized with a carbonylating agent to form the 1,2,4-triazin-3-one ring. nih.gov

This synthetic strategy highlights the potential of hydrazine precursors in the construction of the 1,2,4-triazin-3-one scaffold. This compound could potentially be used in a solution-phase variation of this synthesis, where it would react with an α-keto acid or a related derivative, followed by cyclization to form the triazinone ring. The ethyl group would be incorporated at the N1 position of the resulting heterocycle.

A documented application of Boc-protected hydrazines is in the synthesis of phthalimide-protected unsaturated hydrazine heterocycles. This multi-step synthesis begins with a phthalimide-protected Boc-hydrazine, which can be prepared from tert-butyl carbazate (B1233558). An analogous ethyl-substituted starting material could be derived from this compound.

The general synthetic route involves the following key steps:

Alkylation: The phthalimide-protected Boc-hydrazine is alkylated with a bromoalkene.

Boc-Deprotection: The Boc protecting group is removed using an acid, such as TFA.

Second Alkylation: The newly freed secondary amine is then alkylated with a second bromoalkene.

Ring-Closing Metathesis: The resulting di-alkenylated hydrazine undergoes ring-closing metathesis to form the unsaturated heterocyclic ring.

This methodology allows for the synthesis of various 5-, 6-, and 7-membered hydrazine-containing heterocycles, which are valuable building blocks in medicinal chemistry. The phthalimide group serves as a stable protecting group for the primary amine during the synthesis and can be removed in a subsequent step to allow for further functionalization.

Reagents in Complex Molecule Construction

Beyond the synthesis of fundamental heterocyclic systems, this compound plays a significant role as a reagent in the assembly of more intricate molecular architectures. Its utility stems from its capacity to introduce a stable N-N bond and to serve as a versatile building block for creating structural diversity.

Formation of N-N Bonds in Organic Synthesis

The hydrazine moiety is a key structural motif in a wide array of biologically active molecules and functional materials. This compound provides a convenient and protected form of an ethyl-substituted hydrazine, allowing for the controlled introduction of the N-N bond into a target molecule. The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions, yet it can be readily removed under acidic conditions, revealing the free hydrazine for subsequent transformations.

This strategy is particularly valuable in multi-step syntheses where the unprotected hydrazine functionality might interfere with other reagents or reaction conditions. The presence of the ethyl group on one of the nitrogen atoms provides a point of differentiation, enabling regioselective reactions at the unsubstituted nitrogen following deprotection.

FeatureImplication in N-N Bond Formation
Boc Protecting Group Masks the reactivity of one nitrogen atom, allowing for selective reactions at other sites in the molecule. It can be removed under specific acidic conditions.
N-N Bond Serves as a pre-formed building block for incorporating a stable hydrazine linkage into larger, more complex molecules.
Ethyl Group Provides steric and electronic differentiation between the two nitrogen atoms, influencing the regioselectivity of subsequent reactions after deprotection.

Construction of Structurally Diverse Compounds

The utility of this compound in constructing structurally diverse compounds arises from the multiple reactive handles present in the molecule, either directly or after deprotection. The Boc-protected nitrogen can be deprotected to reveal a secondary amine, which can then participate in a wide range of reactions, including acylation, alkylation, and condensation with carbonyl compounds.

Exploration of Biological and Medicinal Chemistry Applications

Design and Synthesis of Potentially Bioactive Compounds

The strategic design of new drugs often relies on a modular approach, using key intermediates to build libraries of compounds for screening. Hydrazine (B178648) derivatives are a well-established class of intermediates used to construct heterocyclic rings that form the core of many therapeutic agents. materialsciencejournal.orgpsvmkendra.com

Tert-butyl 2-ethylhydrazinecarboxylate is a valuable intermediate in drug discovery due to its dual-functionality. The hydrazine group is a key precursor for synthesizing various heterocyclic systems, such as pyrazoles and pyrimidines, which are prevalent in many biologically active molecules. nih.gov The Boc group provides temporary protection to one of the hydrazine's nitrogen atoms, allowing for selective reactions at the other nitrogen. This controlled reactivity is crucial in multi-step syntheses of complex drug candidates.

Hydrazine derivatives are instrumental in the synthesis of various enzyme inhibitors. nih.gov

Phosphoinositide 3-kinase delta (PI3Kδ) Inhibitors: The PI3K pathway is a critical signaling pathway in cells, and its delta isoform (PI3Kδ) is a major target for inflammatory diseases and hematological cancers. mdpi.commdpi.com Many PI3K inhibitors feature a core heterocyclic structure. Synthetic strategies for PI3K inhibitors often involve the condensation of a hydrazine derivative with a suitable precursor to construct these cores. mdpi.comnih.gov For instance, a hydrazine can be reacted with a β-ketoester derivative to form a pyrazole ring, a scaffold present in some PI3Kδ inhibitors. This compound could serve as the hydrazine source in such syntheses, with the ethyl group positioned to interact with specific pockets within the enzyme's active site.

Cystathionine γ-lyase (CSE) Inhibitors: CSE is an enzyme responsible for producing hydrogen sulfide (H₂S), a key signaling molecule. nih.gov Inhibiting CSE is a therapeutic strategy for conditions where H₂S is overproduced. google.com While the use of this compound in CSE inhibitor synthesis is not extensively documented in readily available literature, hydrazine derivatives have been investigated as inhibitors for related enzymes like cystathionine-β-synthase (CBS). researchgate.net These inhibitors can work by forming a hydrazone with the enzyme's pyridoxal-5′-phosphate (PLP) cofactor, thereby inactivating the enzyme. researchgate.net

Pharmacological screening requires a diverse library of compounds to test against a biological target. This compound is an ideal starting point for creating such libraries. The less sterically hindered nitrogen of the hydrazine can be reacted with a wide array of aldehydes and ketones to form hydrazones. This process, known as derivatization, allows chemists to rapidly generate numerous analogues with different substituents. These libraries of derivatives can then be screened to identify compounds with promising biological activity, providing initial "hits" for further optimization. nih.govmdpi.commdpi.com The variety of commercially available aldehydes and ketones enables the exploration of a vast chemical space around the core hydrazine structure.

Structure-Activity Relationship (SAR) Studies of Derivatives

Once an initial hit compound is identified, SAR studies are conducted to understand how different parts of the molecule contribute to its biological activity. This knowledge guides the design of more potent and selective analogues.

The core hydrazine moiety and its substituents are critical determinants of a compound's biological effect. SAR studies on hydrazine derivatives often reveal that small structural changes can lead to significant differences in potency and selectivity. nih.govmdpi.com The lipophilicity (oil/water solubility) of a derivative, for example, can strongly influence its ability to inhibit enzymes. nih.gov

In derivatives of this compound, modifications would typically focus on the group attached to the hydrazine nitrogen. The ethyl group itself is a point of modification; replacing it with different alkyl or aryl groups can probe the steric and electronic requirements of the target's binding site.

Table 1: Hypothetical SAR Modifications on a Hydrazine Scaffold

Modification Site Example Modification Potential Impact on Efficacy
Ethyl Group Replace with a larger group (e.g., propyl, butyl) May improve binding through enhanced hydrophobic interactions, or decrease binding due to steric clash.
Ethyl Group Replace with a smaller group (e.g., methyl) Could create space for better positioning within a tight binding pocket.
Ethyl Group Introduce polar functionality (e.g., hydroxyethyl) May form new hydrogen bonds with the target, potentially increasing affinity and selectivity.

The tert-butoxycarbonyl (Boc) group is not just a synthetic tool; its presence in a final molecule can significantly affect its pharmacokinetic properties. wikipedia.org

Metabolic Stability: The Boc group is generally stable to many metabolic enzymes but can be cleaved under acidic conditions, such as those found in the stomach. chemistrysteps.com While resistant to some forms of metabolism, the Boc group can also be a site for metabolic attack itself. researchgate.net Studies on other Boc-protected molecules have shown that metabolic pathways can include hydroxylation or other modifications of the tert-butyl group. researchgate.net The stability of the Boc group is a crucial consideration, as its cleavage in the body would release the free amine, a different chemical entity with its own distinct biological activity and toxicity profile. Therefore, understanding the metabolic fate of the Boc group is essential for developing a safe and effective drug.

Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. For Tert-butyl 2-ethylhydrazinecarboxylate, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the presence and connectivity of the ethyl and tert-butyl groups, as well as the hydrazine (B178648) moiety.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The tert-butyl group characteristically presents as a sharp singlet in the upfield region of the spectrum, typically around 1.5 ppm, due to the magnetic equivalence of the nine protons. dergipark.org.tr The ethyl group gives rise to a more complex pattern: a quartet resulting from the methylene (B1212753) (-CH2-) protons coupled to the adjacent methyl (-CH3) protons, and a triplet from the methyl protons coupled to the methylene protons. The protons attached to the nitrogen atoms of the hydrazine group appear as broad signals whose chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The tert-butyl group is identified by two characteristic signals: one for the three equivalent methyl carbons and another for the quaternary carbon. dergipark.org.tr Based on data from similar structures, the methyl carbons are expected to resonate around 28 ppm, while the quaternary carbon signal appears further downfield, typically in the range of 80-82 ppm. The two carbons of the ethyl group will also produce distinct signals.

Interactive Data Table: Expected NMR Chemical Shifts for this compound

Group ¹H NMR (ppm) ¹³C NMR (ppm) ¹H Multiplicity
tert-Butyl (-C(CH₃)₃) ~1.5 ~28 Singlet
Quaternary Carbon (-C (CH₃)₃) - ~80-82 -
Ethyl (-CH₂CH₃) Quartet ~45-55 Quartet
Ethyl (-CH₂CH₃ ) Triplet ~10-15 Triplet

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. Techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ion. dergipark.org.tr

The mass spectrum typically shows a prominent molecular ion peak [M+H]⁺ corresponding to the protonated molecule. A key fragmentation pathway for compounds containing a tert-butoxycarbonyl (Boc) group, which is structurally related to the tert-butyl carboxylate group, involves the loss of isobutylene (B52900) (56 Da) or the formation of the stable tert-butyl cation (m/z 57). This characteristic fragmentation is a strong indicator of the presence of the tert-butyl group within the molecule. Further fragmentation of the ethylhydrazine (B1196685) portion of the molecule can also be observed, providing additional confirmation of the proposed structure.

Chromatographic Methods for Purity Assessment and Reaction Progress (e.g., HPLC)

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) is the most widely used method for both qualitative purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for analyzing hydrazinecarboxylate derivatives. This technique allows for the efficient separation of the target compound from potential impurities.

Purity Assessment: To assess the purity of a sample, a solution is injected into the HPLC system. The resulting chromatogram displays peaks corresponding to the different components of the mixture. The purity is determined by calculating the relative area of the peak corresponding to this compound compared to the total area of all peaks. A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. UV detection is commonly employed, with the detection wavelength chosen to maximize the absorbance of the carboxylate or hydrazine functional groups. pensoft.net

Reaction Monitoring: HPLC is also a vital tool for monitoring the progress of a chemical synthesis involving this compound. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of byproducts. The quantitative data obtained from HPLC analysis is crucial for determining the reaction kinetics and endpoint.

Interactive Data Table: Typical HPLC Parameters for Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Water
Flow Rate 0.8 - 1.2 mL/min
Detection UV Spectrophotometry (e.g., at 210-230 nm)

| Injection Volume | 10 - 20 µL |

Future Research Directions and Emerging Applications

Development of Greener Synthetic Routes for Hydrazinecarboxylates

The synthesis of hydrazine (B178648) derivatives, including tert-butyl 2-ethylhydrazinecarboxylate, has traditionally relied on methods that can be energy-intensive and utilize hazardous reagents. The principles of green chemistry are driving research towards more sustainable alternatives that minimize waste, reduce energy consumption, and use less toxic substances.

Key approaches in the development of greener synthetic routes for hydrazinecarboxylates and their derivatives include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. minarjournal.comimpactfactor.org The use of microwave irradiation under solvent-free conditions is a particularly attractive green protocol. minarjournal.com

Solvent-Free Reactions: Conducting reactions in the absence of solvents, or "neat," eliminates a major source of chemical waste. Mechanical grinding is one such solvent-free method that has been successfully applied to the synthesis of hydrazide derivatives using an organocatalyst. mdpi.com

Use of Organocatalysts: Catalysts like L-proline are being explored as efficient, reusable, and environmentally benign alternatives to traditional acid or metal catalysts for synthesizing hydrazide derivatives. mdpi.com

Alternative Energy Sources: Besides microwaves, ultrasonic irradiation is another green technique that uses sound energy to drive chemical reactions, often at room temperature and with shorter reaction times than conventional methods. impactfactor.org

Direct Synthesis from Dinitrogen: A groundbreaking approach involves the direct synthesis of hydrazine derivatives from atmospheric nitrogen (N₂) under mild conditions. riken.jp This method utilizes polymetallic titanium hydride compounds to reduce the highly stable N≡N bond, offering a potentially revolutionary route for producing nitrogen-containing organic substances. riken.jp

These green methodologies not only reduce the environmental impact of chemical synthesis but also offer economic advantages through increased efficiency and reduced waste management costs. minarjournal.comimpactfactor.org

Table 1: Comparison of Green Synthesis Methods for Hydrazine Derivatives
MethodKey AdvantagesTypical Reaction TimeEnergy Source
Microwave IrradiationHigh yields, short reaction times, clean reactions. minarjournal.comimpactfactor.org5-10 minutes. impactfactor.orgElectromagnetic waves. impactfactor.org
Ultrasonic IrradiationFaster than conventional methods, minimal energy use. impactfactor.org2-5 hours. impactfactor.orgSound energy (>20 KHz). impactfactor.org
Grinding MethodSolvent-free, simple, can be done at room temperature. impactfactor.orgmdpi.com5-30 hours. impactfactor.orgMechanical/human energy. impactfactor.org
Ionic LiquidsCan act as catalyst and solvent, often recyclable. impactfactor.org5-12 hours. impactfactor.orgThermal/electric. impactfactor.org

Integration into Automated Synthesis Platforms

The demand for large libraries of chemical compounds for high-throughput screening in drug discovery has spurred the development of automated synthesis platforms. These systems integrate robotics, software, and chemical reactors to perform multi-step syntheses with high efficiency, reproducibility, and minimal human intervention. sigmaaldrich.comvapourtec.com The synthesis of this compound and its derivatives is well-suited for such platforms.

Automated platforms can accelerate the discovery process by:

Rapid Reaction Optimization: Systems can quickly screen various reagents, catalysts, and reaction conditions to identify the optimal parameters for synthesis. youtube.com

High-Throughput Synthesis: Robotic systems can execute hundreds of reactions in parallel, enabling the rapid generation of large and diverse libraries of hydrazinecarboxylate derivatives for biological screening. researchgate.neteubopen.org

Reproducibility and Data Capture: Automation minimizes human error and ensures that synthesis protocols are executed precisely, while integrated analytics provide real-time data capture for reproducible results. vapourtec.comyoutube.com

Exploration of Novel Biological Targets for Derivatives

Hydrazine-containing scaffolds, particularly hydrazones derived from hydrazinecarboxylates, are known to possess a wide spectrum of biological activities. nih.govnih.gov This versatility makes them privileged structures in medicinal chemistry. Future research will focus on synthesizing derivatives of this compound and screening them against novel biological targets to address unmet medical needs.

The structural motif R₁R₂C=N-NH-, characteristic of hydrazones, is largely responsible for their diverse pharmacological effects. minarjournal.com Potential therapeutic areas for derivatives of this compound include:

Anticancer Agents: Many β-carboline and hydrazone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including those for lung, gastric, colon, liver, and breast cancer. mdpi.com

Antimicrobial Agents: With the rise of antibiotic resistance, there is a constant need for new antimicrobial compounds. Hydrazone derivatives have shown activity against bacteria (including Mycobacterium tuberculosis) and fungi. nih.govnih.gov

Antiviral Agents: Certain hydrazone derivatives have been evaluated for their antiviral activity against viruses such as Hepatitis A and HIV-1. nih.gov

Neurological Disorders: As histamine (B1213489) H3 receptor (hH₃R) ligands, tert-butyl phenoxyalkylamine derivatives have shown potential anticonvulsant and pro-cognitive properties. nih.gov Additionally, some hydrazide derivatives act as monoamine oxidase (MAO) inhibitors, giving them antidepressant potential. nih.gov

The strategy often involves a pharmacophore hybridization approach, where the hydrazinecarboxylate core is linked to other biologically active moieties to create novel compounds with enhanced potency or new mechanisms of action. mdpi.com

Table 2: Reported Biological Activities of Hydrazone and Hydrazide Derivatives
Biological ActivityExamples of Targets/IndicationsReference
AnticancerLewis lung carcinoma, breast carcinoma, liver carcinoma. mdpi.com mdpi.com
AntimicrobialStaphylococcus aureus, Mycobacterium tuberculosis. nih.gov nih.gov
AntiviralHepatitis A virus, Human Immunodeficiency Virus (HIV). nih.gov nih.gov
AnticonvulsantMaximal electroshock-induced seizure (MES) model. nih.gov nih.gov
AntidepressantMonoamine Oxidase (MAO) inhibition. nih.gov nih.gov
Anti-inflammatoryAnalgesic and anti-inflammatory activity. nih.govnih.gov nih.govnih.gov

Computational Chemistry Approaches for Predicting Reactivity and Properties

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reactivity, thereby guiding experimental design and saving significant time and resources. For this compound and its derivatives, computational methods can provide deep insights into their electronic structure, stability, and potential for interaction with biological targets.

Density Functional Theory (DFT) is a particularly powerful method for these investigations. researchgate.netnih.gov Key applications include:

Geometry Optimization: DFT calculations can determine the most stable three-dimensional structure of a molecule. mdpi.com

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's stability; a smaller gap suggests higher reactivity. researchgate.netdergipark.org.tr

Molecular Electrostatic Potential (MEP) Mapping: MEP diagrams visualize the electron density distribution around a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. researchgate.netchemrxiv.org This is vital for predicting how a molecule will interact with other reagents or biological receptors.

Predicting Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra), which can be compared with experimental results to confirm the structure of synthesized compounds. researchgate.netnih.gov

Reactivity Descriptors: Quantum chemical parameters such as chemical potential (µ), hardness, and electrophilicity index can be calculated to provide a quantitative measure of a molecule's reactivity. dergipark.org.trchemrxiv.org

These computational studies can help rationalize observed experimental outcomes and, more importantly, predict the properties of yet-to-be-synthesized derivatives of this compound, enabling a more targeted and efficient approach to developing new functional molecules. scirp.org

Q & A

Q. What are the standard synthetic protocols for preparing tert-butyl 2-ethylhydrazinecarboxylate?

The compound is typically synthesized via condensation reactions between tert-butyl carbazate and an aldehyde or ketone. For example, tert-butyl carbazate can react with ethyl-substituted aldehydes under reflux in ethanol, followed by precipitation and filtration to isolate the product . Similar methodologies are described in carbamate protection strategies, where tert-butyl groups are introduced to stabilize intermediates during multi-step syntheses .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization should include 1H/13C NMR to verify the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and hydrazinecarboxylate backbone. IR spectroscopy can confirm carbamate C=O stretches (~1680–1720 cm⁻¹). ESI-MS provides molecular weight validation, while XRD studies (if crystalline) offer definitive structural confirmation .

Q. What safety protocols are critical when handling tert-butyl hydrazinecarboxylate derivatives?

Store the compound in a cool, well-ventilated area away from heat/sparks. Use grounded metal containers and explosion-proof equipment during transfers. Avoid open flames, and employ non-sparking tools for handling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) may enhance reactivity compared to ethanol .
  • Temperature control : Reflux conditions (e.g., 80°C in ethanol) balance reaction rate and decomposition risks .
  • Stoichiometry : Excess aldehyde (1.2–1.5 equiv) drives the condensation to completion .
  • Purification : Use hexane or diethyl ether for precipitation to remove unreacted starting materials .

Q. How do conformational dynamics of the tert-butyl group influence spectroscopic analysis?

Q. How should researchers resolve discrepancies in reported synthetic yields for tert-butyl hydrazinecarboxylates?

Contradictions often arise from:

  • Moisture sensitivity : Hydrazine intermediates may hydrolyze if reactions are not conducted under inert atmospheres.
  • Analytical calibration : Validate purity via orthogonal methods (e.g., HPLC vs. NMR) to avoid overestimation .
  • Substituent effects : Electron-withdrawing groups on aldehydes may reduce reactivity compared to electron-donating variants .

Methodological Best Practices

Q. What analytical techniques are essential for monitoring reaction progress?

  • TLC : Use ninhydrin staining to detect free hydrazine intermediates.
  • In-situ IR : Track carbamate C=O formation in real-time.
  • LC-MS : Identify side products (e.g., over-oxidized species) early in the reaction .

Q. How can computational tools aid in designing this compound derivatives?

  • Docking studies : Predict binding affinities if the compound is used in medicinal chemistry.
  • Solvent modeling : COSMO-RS simulations optimize solvent selection for solubility/stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.